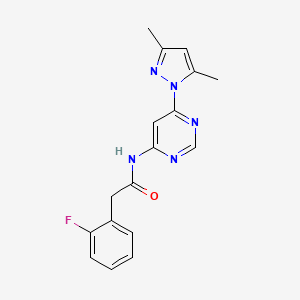

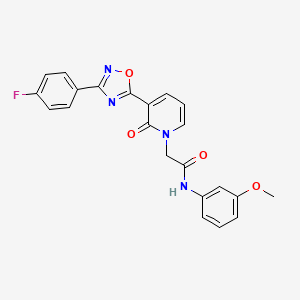

![molecular formula C17H17N3O2 B2857939 benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate CAS No. 13238-71-6](/img/structure/B2857939.png)

benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate is a compound that contains a benzimidazole moiety. Benzimidazole is a heterocyclic aromatic organic compound, which is a bicyclic compound that can be viewed as fused rings of the aromatic compounds benzene and imidazole . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . In the case of this compound, it is likely that a similar process is used, with additional steps to introduce the benzyl and carbamate groups.Chemical Reactions Analysis

Benzimidazole derivatives have been found to undergo a variety of chemical reactions. For instance, benzimidazole-2-thiols could be synthesized through various methods such as reaction of benzene-1,2-diamine with carbon disulphide and potassium . The specific reactions that this compound undergoes would depend on the specific conditions and reagents present.Scientific Research Applications

Antineoplastic and Antifilarial Activities

Compounds similar to benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate demonstrate significant antineoplastic and antifilarial activities. A study by Ram et al. (1992) found that certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates showed substantial growth inhibition in L1210 cells, a form of leukemia, suggesting potential in cancer treatment.

Sustainable Synthesis Methods

Sustainable synthesis methods for carbamates have been developed using mechanochemistry, which is eco-friendlier compared to traditional methods. Lanzillotto et al. (2015) Lanzillotto et al. (2015) demonstrated the use of 1,1′-Carbonyldiimidazole for mechanochemical preparation of carbamates, including benzyl carbamate derivatives.

Antitumor Properties

Benzimidazole derivatives have been investigated for their antitumor properties. Atassi and Tagnon (1975) Atassi and Tagnon (1975) discussed the activity of a benzimidazole derivative against various forms of leukemia and lung carcinoma, highlighting the compound's low toxicity and potential for clinical application.

Antibacterial and Antifungal Applications

The antibacterial and antifungal activities of benzimidazole derivatives are well-documented. For instance, Carcanague et al. (2002) Carcanague et al. (2002) found that certain carbamates derived from benzimidazole exhibited potent activity against Helicobacter pylori, a significant gastric pathogen.

Agricultural Applications

In agriculture, derivatives like carbendazim (methyl-2-benzimidazole carbamate) are used to control fungal diseases. Campos et al. (2015) Campos et al. (2015) discussed the use of nanoparticles for the sustained release of carbendazim in agricultural applications, indicating reduced toxicity and increased efficiency.

Chromatographic Analysis

Advanced chromatographic methods have been developed for the analysis of benzimidazole carbamates in various forms. Al-Kurdi et al. (1999) Al-Kurdi et al. (1999) developed a high-performance liquid chromatography method for determining benzimidazole carbamates in pharmaceutical forms.

Mechanism of Action

While the specific mechanism of action for benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate is not available, benzimidazole derivatives have been found to exhibit a wide range of biological activities. They have been used in the treatment of parasitic diseases, and have shown promising application in biological and clinical studies .

Future Directions

Benzimidazole derivatives have shown promise in a variety of therapeutic applications, including anticancer, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities . Therefore, the future research directions for benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate could include exploring its potential in these therapeutic areas.

Properties

IUPAC Name |

benzyl N-[1-(1H-benzimidazol-2-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-12(16-19-14-9-5-6-10-15(14)20-16)18-17(21)22-11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRKVIDVZNHUJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chlorobenzyl)-3-(3,4-dimethylphenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2857859.png)

![Methyl 6-isopropyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2857862.png)

![4-Amino-3-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2857865.png)

![2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2857869.png)

![3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one](/img/structure/B2857870.png)

![Tert-butyl 4-[[(2-chlorophenyl)-cyanomethyl]amino]-4-oxobutanoate](/img/structure/B2857873.png)

![1-(2-methoxyethyl)-3,4,9-trimethyl-7-[(2E)-3-phenylprop-2-en-1-yl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2857874.png)

![6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B2857875.png)

![4-(2-fluorophenyl)-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2857878.png)